[2-(1,3-Dioxolan-2-yl)phenyl]methanamine
Description
[2-(1,3-Dioxolan-2-yl)phenyl]methanamine is an organic compound featuring a benzylamine core substituted with a 1,3-dioxolane ring at the ortho position (). This structure combines the reactivity of a primary amine with the electron-donating and steric effects of the dioxolane moiety.
The compound serves as a key intermediate in organic synthesis. For example, it has been used to synthesize monosubstituted ureas under microwave irradiation, yielding products like 1-(4-(1,3-dioxolan-2-yl)benzyl)urea (58% yield, mp: 168–170°C) . Its dioxolane ring enhances solubility in polar solvents compared to non-ether analogs, making it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJRROZZBOMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Dioxolan-2-yl)phenyl]methanamine typically involves the reaction of 2-(1,3-dioxolan-2-yl)benzaldehyde with ammonia or an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Dioxolan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
[2-(1,3-Dioxolan-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(1,3-Dioxolan-2-yl)phenyl]methanamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The dioxolane ring can provide stability and specificity in binding interactions, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
[2-(2-Morpholinoethoxy)phenyl]methylamine
- Structure : Replaces the dioxolane with a morpholine-linked ethoxy group (C13H20N2O2, MW: 236.315) .
- Key Features: The morpholine ring introduces strong hydrogen-bonding capacity and basicity (pKa ~8.5). Applications: Used in drug discovery for kinase inhibitors or GPCR-targeted compounds due to its balanced lipophilicity (logP ~1.8).
[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine
- Structure: Methyl-substituted dioxolane at the meta position (C11H15NO2, MW: 193.24) .
- Key Features: The methyl group introduces steric hindrance, reducing ring-opening reactivity compared to the parent compound. Increased hydrophobicity (logP ~1.5) may enhance blood-brain barrier penetration. Applications: Potential building block for CNS-targeted drugs or pesticides.
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
- Structure: Substitutes dioxolane with a tetrahydrofuran (oxolane) ring (C12H17NO2, MW: 207.26) .
- Key Features :
- The oxolane ring (5-membered vs. dioxolane’s 5-membered but with one oxygen replaced by CH2) alters electronic distribution and ring strain.
- Lower polarity may favor membrane permeability in drug design.
- Applications: Explored in prodrug formulations or as a metabolite-resistant analog.
Dioxacarb ([2-(1,3-Dioxolan-2-yl)phenyl]methylcarbamate)
- Structure: Carbamate derivative of the parent compound (C11H13NO4, MW: 235.23) .
- Key Features: The carbamate group confers insecticidal activity via acetylcholinesterase inhibition. Higher hydrolytic stability than non-ether carbamates due to the dioxolane’s electron-donating effect. Applications: Commercial pesticide (e.g., dioxacarb) with moderate environmental persistence.
Comparative Analysis Table
Research Findings and Trends
- Reactivity : The dioxolane ring in this compound undergoes acid-catalyzed ring-opening, enabling diverse derivatization (e.g., urea formation) . In contrast, morpholine-containing analogs exhibit stability under basic conditions .
- Bioactivity: Fluorinated analogs like {2-[4-(trifluoromethyl)phenoxy]phenyl}methanamine (C14H12F3NO, MW: 267.25) show enhanced metabolic stability and are explored in antiviral research .
Biological Activity
The compound [2-(1,3-Dioxolan-2-yl)phenyl]methanamine , a member of the dioxolane family, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of a phenyl ring substituted with a 1,3-dioxolane moiety and a methanamine group. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing dioxolane rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies have suggested that dioxolane derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for therapeutic applications.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound could interact with specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : Binding to receptors may trigger or inhibit signaling cascades that influence cell behavior.
Understanding the precise interactions requires further investigation into the compound’s pharmacodynamics.
Anticancer Activity
A study investigating related compounds demonstrated significant antiproliferative effects on various cancer cell lines. For instance, derivatives showed IC50 values indicating effective inhibition of cell growth in A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | A549 | 25 ± 9.1 |
| B | HCT116 | 28 ± 13.2 |
These findings suggest that this compound may have similar potential as an anticancer agent.
Antimicrobial Studies
Research has indicated that dioxolane-containing compounds exhibit varying degrees of antimicrobial activity. For example, a related compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These results highlight the compound's potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential. Table 2 summarizes the biological activities of selected dioxolane derivatives.
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate | High |
| [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine | High | Moderate |
| [4-(1,3-Dioxolan-4-yl)benzamide] | Low | High |
This comparison indicates that while some derivatives exhibit stronger anticancer properties, this compound maintains notable antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
